Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

TAK-285 clinical response partial remission

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tak-285

CAS No.: 871026-44-7

Cat. No.: S547969

TAK-285 Profile Overview

Attribute Description

Targets Dual inhibitor of HER2 (ICs0 = 17 nM) and EGFR (ICso = 23 nM) [1]

Mechanism of Action Competes with ATP in the cytoplasmic catalytic kinase domain, preventing
tyrosine phosphorylation and downstream signaling [2] [1]

Primary Indication (in Advanced or metastatic solid tumors [3] [4]
trials)

Highest Clinical Phase | (First-in-Human) [3] [4]
Phase Reported

Reported Clinical One partial response (parotid cancer); several cases of stable disease [3]
Response

Maximum Tolerated 300 mg twice daily (BID) [3] [4]

Dose (MTD)

Clinical Trial Data and Design
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The key clinical insights come from a Phase I, first-in-human study conducted in Japanese patients with solid

tumors [3] [4].

Trial Aspect

Details

Patient Population

Dosing

Dose-Limiting Toxicities
(DLTs)

Most Common Schedule at
MTD

Pharmacokinetics

26 patients with metastatic or advanced cancer unresponsive to
standard therapy [3]

Escalated from 50 to 400 mg, once daily (g.d.) or twice daily (b.i.d.) [3]

Grade 3 increased aminotransferases; Grade 3 decreased appetite (at
400 mg b.i.d.) [3]

300 mg twice daily [3]

Rapid absorption after oral dosing; dose-proportional plasma exposure
(50-300 mg b.i.d.) [3]

The workflow below summarizes the design of this Phase I study.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3322948/
https://pubmed.ncbi.nlm.nih.gov/22240796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3322948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3322948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3322948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3322948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3322948/
https://www.smolecule.com/products/s547969?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O I e C U I e Specifications & Pricing

Dose Escalation Cohort Repeated Administration Cohort
(20 patients) (6 patients)

Nosing Regimey

Oral TAK-285
50 to 400 mg
Once Daily (g.d.) or Twice Daily (b.i.d.)

Endpoints Assessment

Click to download full resolution via product page

Key Experimental Protocols

For researchers looking to evaluate compounds like TAK-285, the following established methodologies

provide a foundation.

Kinase Activity Assay [1]

e Purpose: To determine the half-maximal inhibitory concentration (ICso) of TAK-285 against HER2
and EGFR kinases.

¢ Method: The cytoplasmic domains of human HER2 and EGFR are expressed and purified. Kinase
reactions are performed in 96-well plates using [y-32P]ATP and a poly(Glu)-Tyr peptide as a substrate.
Test compounds are incubated with the enzyme before the reaction is initiated by adding ATP. After
stopping the reaction, phosphorylated proteins are captured, and radioactivity is counted to calculate
the percentage of inhibition and ICso values.
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In Vitro Cell Growth Inhibition Assay [1]

e Purpose: To evaluate the anti-proliferative effect of TAK-285 on cancer cell lines.

e Method: HER2-overexpressing cells (e.g., BT-474 human breast cancer cells) are treated
continuously with various concentrations of TAK-285 for a set period (e.g., 5 days). The number of
live cells is then counted using a particle analyzer, and the Glso (concentration for 50% growth
inhibition) is determined.

In Vivo Xenograft Model [1]

e Purpose: To assess the antitumor efficacy of TAK-285 in a live animal model.

e Method: Immunodeficient mice (e.g., BALB/c nu/nu) are implanted with HER2-overexpressing human
tumor cells (e.g., BT-474 or 4-1ST gastric cancer). Mice are treated with TAK-285 administered orally
twice daily. Tumor volume and body weight are monitored regularly. Antitumor activity is reported as
the T/C ratio (mean tumor volume of treated group/mean tumor volume of control group x 100%).

TAK-285 in Contemporary Research

While the clinical development of TAK-285 itself did not progress beyond Phase I, it remains a compound

of significant research interest.

e Benchmark for New Derivatives: The structural insights from TAK-285's binding mode are actively
used to design and synthesize new, more potent derivatives. Recent studies have developed TAK-
285-based compounds showing dramatically improved ICso values (e.g., 2.3 nM against EGFR) [5].

e Tool Compound: Its well-characterized profile makes TAK-285 a common reference standard in
virtual screening campaigns to discover new HER2 inhibitors from natural product libraries [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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